Acetamide,5-b]pyridin-5-yl)-
Description
Significance of Acetamide (B32628) Scaffolds in Organic and Medicinal Chemistry Research
The acetamide functional group is a cornerstone in medicinal chemistry, frequently found in natural products and a vast array of synthetic small-molecule drugs. archivepp.comresearchgate.net Its importance stems from the amide bond, which is a key structural feature in peptides and proteins, allowing acetamide derivatives to often mimic biological molecules and interact with biological targets like enzymes and receptors. ontosight.ai
Molecules incorporating the acetamide core structure are known to exhibit a wide spectrum of biological activities. nih.gov These include, but are not limited to, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. ontosight.ainih.gov For example, certain acetamide derivatives have been developed as selective cyclooxygenase-II (COX-II) inhibitors for treating inflammation and pain, while others have shown promise as potent agents against various cancer cell lines and microbial pathogens. archivepp.comresearchgate.netnih.gov The versatility of the acetamide moiety allows for the strategic design of prodrugs, where the acetamide group can be used to modify the pharmacokinetic properties of a parent drug. archivepp.comresearchgate.net The development of novel scaffolds based on acetamide continues to be an active area of research, aiming to enhance the efficacy and safety of therapeutic agents. nih.gov
Overview of Benzoxepino-Pyridine Heterocycles in Advanced Chemical Synthesis
Fused heterocyclic systems, where two or more rings share an edge, are of immense interest in drug design. researchgate.net The fusion of a pyridine (B92270) ring with other carbocyclic or heterocyclic systems can significantly influence the molecule's three-dimensional structure, polarity, and hydrogen-bonding capacity, which are critical for pharmacological activity. researchgate.net Pyridine and its fused derivatives are integral components of numerous bioactive compounds, including anticancer and antiviral agents. researchgate.netnih.gov
The benzoxepino-pyridine ring system is a complex, tricyclic heterocycle. Specifically, the 5,11-dihydro(1)benzoxepino(3,4-b)pyridine moiety represents a fusion of a benzoxepine (B8326511) and a pyridine ring. ontosight.ai The synthesis of such fused systems often requires multi-step strategies and advanced synthetic methods. An efficient method for creating pyridine-fused benzoxepine derivatives involves an intramolecular reductive Heck cyclization, which allows for the regioselective and stereoselective synthesis of these highly functionalized structures. researchgate.net The study of these heterocycles is driven by the search for new bioactive molecules for medicinal chemistry applications. researchgate.net Research into related fused systems like pyrrolo[3,4-c]pyridines has revealed a broad spectrum of pharmacological properties, including analgesic, antidiabetic, and antitumor activities, further highlighting the potential of fused pyridine scaffolds. nih.gov
Research Context for Acetamide, 2-(diethylamino)-N-(5,11-dihydro(1)benzoxepino(3,4-b)pyridin-5-yl)-, (E)-2-butenedioate, hydrate (B1144303) (2:2:3)
The specific compound, Acetamide, 2-(diethylamino)-N-(5,11-dihydro(1)benzoxepino(3,4-b)pyridin-5-yl)-, (E)-2-butenedioate, hydrate (2:2:3), is a complex organic salt. ontosight.ai Its structure integrates the key features discussed previously: a central acetamide backbone, a tertiary amine (diethylamino group), and a large, fused heterocyclic system (5,11-dihydro(1)benzoxepino(3,4-b)pyridine). ontosight.ai
The nomenclature indicates that it is a salt formed with (E)-2-butenedioic acid (fumaric acid, though often referred to as maleate (B1232345) in some contexts, the (E) designation points to fumarate) and is present in a hydrated form. ontosight.ai The stoichiometric ratio (2:2:3) suggests that two molecules of the parent acetamide compound and two molecules of the butenedioate (B8557255) are associated with three molecules of water. ontosight.ai The presence of the benzoxepino-pyridine moiety combined with the diethylamino group suggests that the compound has been designed to possess specific biological activities, potentially targeting receptors or enzymes within the body. ontosight.ai
Below is a data table summarizing the key structural components of the title compound.
| Component | Chemical Class | Structural Description |
| Acetamide | Amide | A core functional group derived from acetic acid and an amine. |
| Diethylamino group | Tertiary Amine | An ethyl group bonded to a nitrogen atom that is also bonded to two other ethyl groups. |
| 5,11-dihydro(1)benzoxepino(3,4-b)pyridine | Fused Heterocycle | A tricyclic system composed of a benzoxepine ring fused to a pyridine ring. ontosight.ai |
| (E)-2-butenedioate | Dicarboxylate | The trans-isomer of the butenedioate anion, derived from fumaric acid, acting as a counter-ion to form a salt. |
| Hydrate | Water of Crystallization | Water molecules incorporated into the crystal structure of the compound. ontosight.ai |
Scope and Objectives of Academic Investigations on this Class of Compounds
The primary objective of academic and industrial research into complex heterocyclic molecules like Acetamide, 2-(diethylamino)-N-(5,11-dihydro(1)benzoxepino(3,4-b)pyridin-5-yl)-, (E)-2-butenedioate, hydrate (2:2:3) is the discovery and development of new therapeutic agents. ontosight.ainih.gov The combination of a known pharmacologically active scaffold (acetamide) with a novel and complex fused heterocycle (benzoxepino-pyridine) is a common strategy in medicinal chemistry to explore new chemical space and identify compounds with improved potency, selectivity, or pharmacokinetic profiles.
The scope of such investigations typically includes:
Chemical Synthesis: Developing efficient and scalable synthetic routes to the target compound and its analogues. researchgate.net
Structural Elucidation: Confirming the chemical structure and stereochemistry using various spectroscopic and analytical techniques.
Pharmacological Profiling: Screening the compound against a wide range of biological targets (e.g., enzymes, receptors, ion channels) to identify potential therapeutic applications. ontosight.ainih.gov This often involves in vitro assays to determine activity against targets such as COX enzymes, various kinases, or microbial pathogens. archivepp.comnih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds to understand how modifications to the chemical structure affect its biological activity. nih.gov
Given the known activities of acetamides and fused pyridines, research on this class of compounds is likely focused on areas such as neurology, inflammation, oncology, and infectious diseases. ontosight.ainih.govresearchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
53995-28-1 |
|---|---|
Molecular Formula |
C8H7ClN4O |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)acetamide |
InChI |
InChI=1S/C8H7ClN4O/c1-4(14)12-6-2-5(9)7-8(13-6)11-3-10-7/h2-3H,1H3,(H2,10,11,12,13,14) |
InChI Key |
ZGNLDLABJOWXGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=C1)Cl)NC=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Pathways
Strategic Approaches for the Synthesis of the Benzoxepino-Pyridine Moiety
The construction of the fused benzoxepino-pyridine system is the cornerstone of the synthesis. This involves the formation of both the seven-membered oxepine ring and the fused pyridine (B92270) ring.
The formation of the seven-membered benzoxepine (B8326511) ring is a significant synthetic challenge. Various ring-closing strategies have been employed to construct this moiety, often involving transition-metal catalysis.
One prominent method is Ring-Closing Metathesis (RCM) , a powerful reaction for forming cyclic alkenes of various sizes, including 5- to 30-membered rings. organic-chemistry.orgwikipedia.org RCM typically uses ruthenium-based catalysts, such as Grubbs' catalysts, to facilitate the intramolecular metathesis of two terminal alkenes, releasing ethylene (B1197577) as a byproduct. organic-chemistry.orgwikipedia.org The efficiency and E/Z selectivity of the reaction can be influenced by the ring strain and the specific generation of the catalyst used. organic-chemistry.org The synthesis of nitrogen and oxygen heterocycles, which are common in pharmaceuticals, frequently employs this methodology. wikipedia.orgnih.gov
Another key strategy is the intramolecular Reductive Heck Cyclization . An efficient method for synthesizing 6,11-dihydro ontosight.aibenzoxepino[4,3-b]pyridine derivatives utilizes a Pd(0) catalyzed intramolecular reductive Heck reaction. researchgate.net This approach provides highly functionalized pyridine-fused benzoxepine derivatives with regio- and stereoselectivity in good yields (75-85%) under mild conditions. researchgate.net The precursors for this cyclization are often synthesized via chemoselective Sonogashira coupling. researchgate.net
Other notable cyclization reactions include the Mitsunobu cyclization , which has been used in the synthesis of naturally occurring 2,5-dihydro-1-benzoxepin carboxylic acids. researchgate.net
Table 1: Comparison of Ring-Closing Reactions for Benzoxepino Substructure
| Reaction Type | Catalyst/Reagent | Key Features | Yield | Citation |
|---|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Grubbs' Catalysts (Ru-based) | Forms cyclic alkenes (5-30 members); versatile for heterocycles. | Good to Excellent | nih.gov, organic-chemistry.org |
| Intramolecular Reductive Heck | Pd(0) / Hydride source | Regio- and stereoselective; mild conditions. | 75-85% | researchgate.net |
The construction of the pyridine ring and its fusion to the benzoxepine core can be achieved either by building the pyridine onto an existing benzoxepine or by forming both rings in a more concerted fashion. The synthesis of pyridine-fused heterocycles is a vital area of organic synthesis due to their prevalence in medicinal chemistry. ias.ac.in
A classic and adaptable method is the Friedländer annulation , which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone) in the presence of a base or acid catalyst. researchgate.net This method has been applied to the synthesis of complex fused systems like benzo[b]acridines. researchgate.net
The Bohlmann-Rahtz pyridine synthesis and its modifications represent another powerful tool. This reaction typically involves the condensation of a 1,3-dicarbonyl compound, ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate), and an alkynone. core.ac.ukorganic-chemistry.org This three-component reaction proceeds via a tandem Michael addition-heterocyclization with excellent regiochemical control and generally provides good yields without the need for strong acid catalysts. core.ac.ukorganic-chemistry.org
Other strategies include the reaction of steroidal enamides with the Vilsmeier reagent (chloromethyleneiminium salt) under thermal conditions to produce A-ring fused pyridosteroids in high yields, demonstrating a facile route to fused pyridine systems. nih.gov
Table 2: Overview of Pyridine Ring Fusion Strategies
| Strategy Name | Reactants | Conditions | Key Advantages | Citation |
|---|---|---|---|---|
| Friedländer Annulation | o-Aminoaryl aldehyde/ketone + Activated methylene compound | Base or acid catalysis | Versatile for complex fused systems. | researchgate.net |
| Bohlmann-Rahtz Synthesis | 1,3-Dicarbonyl compound + Alkynone + Ammonium acetate (B1210297) | Reflux in alcohol | High regioselectivity, good yields, mild conditions. | core.ac.uk, organic-chemistry.org |
| Vilsmeier-Haack Reaction | Enamide + Vilsmeier reagent | Thermal | High yields for specific fused systems. | nih.gov |
One-pot syntheses are highly desirable as they improve efficiency by reducing the number of workup and purification steps, saving time and resources. acsgcipr.org Several one-pot methodologies have been developed for the synthesis of polysubstituted and fused pyridines.
A three-component cyclocondensation process, which is a modification of the Bohlmann-Rahtz reaction, allows for the synthesis of polysubstituted pyridines from a 1,3-dicarbonyl compound, an alkynone, and ammonium acetate in a single step. organic-chemistry.org Similarly, a convenient one-pot reaction for constructing polysubstituted benzofuro[2,3-c]pyridines involves mixing a bromoacetophenone, a functionalized α,β-unsaturated ketone, and potassium hydroxide, followed by the addition of ammonium acetate and heating. rsc.org
Another innovative one-pot approach involves the rhodium carbenoid induced ring expansion of isoxazoles. nih.gov This sequence starts with the insertion of a rhodium vinylcarbenoid into the N-O bond of an isoxazole, which rearranges upon heating to a 1,4-dihydropyridine. Subsequent oxidation affords the final pyridine product in good yields. nih.gov
Table 3: Selected One-Pot Procedures for Pyridine Ring Synthesis
| Reaction Type | Key Reactants | Catalyst/Reagents | Outcome | Citation |
|---|---|---|---|---|
| Three-Component Heteroannulation | 1,3-Dicarbonyl, Alkynone, NH₄OAc | None (self-catalyzed) | Polysubstituted pyridines | organic-chemistry.org |
| Four-Bond Forming Cascade | Bromoacetophenone, Unsaturated ketone, NH₄OAc | KOH | Polysubstituted benzofuro[2,3-c]pyridines | rsc.org |
Installation and Functionalization of the Acetamide (B32628) Linkage
Once the core benzoxepino-pyridine heterocycle is formed, the final step is the installation of the N-acetamide group. This involves forming a robust amide bond, which can then potentially be further functionalized.
Amide bond formation is a fundamental reaction in organic synthesis. nih.gov However, creating an amide linkage with an aminopyridine can be challenging due to the reduced nucleophilicity of the amino group, where the lone pair of electrons is delocalized into the aromatic pyridine ring. nih.gov
A common and effective method for forming amide bonds under mild conditions involves the use of coupling reagents . Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid (acetic acid in this case) to form an active ester, which is then readily attacked by the amine nucleophile. masterorganicchemistry.com This method is particularly useful for sensitive substrates. masterorganicchemistry.com
Another approach is the acylation of the amine with an acid chloride (acetyl chloride) in the presence of a base, a variation of the Schotten-Baumann reaction. nih.gov More recently, sustainable methods using bio-available solvents have been explored for this transformation. archivepp.com Chemoenzymatic processes, utilizing adenylating enzymes, also represent a novel and green alternative for creating amide bonds by activating the amino acid before nucleophilic attack by an amine. nih.gov
Table 4: Amide Bond Formation Techniques
| Technique | Reagents | Conditions | Advantages/Disadvantages | Citation |
|---|---|---|---|---|
| Coupling Reagent | Acetic Acid, Amine, DCC/EDC | Neutral pH, room temp | Mild conditions, good for sensitive substrates. | masterorganicchemistry.com |
| Acid Chloride Acylation | Acetyl Chloride, Amine, Base | Basic | Well-established, good yields; can be harsh. | nih.gov |
| Chemoenzymatic Synthesis | Amino Acid, Amine, Adenylating Enzyme | Biocatalytic | High atom economy, environmentally friendly. | nih.gov |
While the primary target is the acetamide, further functionalization via N-alkylation can lead to a diverse range of derivatives. The N-alkylation of amides with alcohols is an attractive, atom-economical method that generates water as the only byproduct. rsc.org This transformation is often catalyzed by transition metal complexes and has seen significant progress in recent years. rsc.org
Another relevant strategy involves the directed C-H bond activation. For instance, a ruthenium(II)-catalyzed remote C-5 alkylation of the quinoline (B57606) ring has been demonstrated for N-(quinolin-8-yl)benzamides using various alkyl bromides. nih.gov While this example illustrates ring alkylation directed by the amide group, similar principles of transition-metal-catalyzed C-H activation or cross-coupling could potentially be adapted for N-alkylation of the acetamide group itself under different conditions.
Table 5: Examples of N-Alkylation and Related Reactions
| Reaction Type | Substrates | Catalyst | Key Outcome | Citation |
|---|---|---|---|---|
| N-Alkylation with Alcohols | Amide, Alcohol | Various (e.g., Ru, Ir, Fe) | N-Alkyl amide + Water | rsc.org |
Derivatization of the Diethylamino Group
The diethylaminoethyl side chain within the target acetamide structure represents a versatile functional handle for post-synthesis modification. Derivatization at this tertiary amine site can be employed to modulate the physicochemical properties of the molecule, such as solubility and pharmacokinetic profile. Two primary derivatization pathways are quaternization and N-oxide formation.
Quaternization: The reaction of the tertiary diethylamino group with an alkyl halide, known as the Menshutkin reaction, yields a quaternary ammonium salt. mdpi.comscilit.com This transformation converts a neutral amine into a permanently charged ionic species. Such modifications are crucial in pharmaceutical chemistry for enhancing water solubility and altering biological interactions. The choice of the alkylating agent allows for the introduction of a wide variety of functional groups, further expanding the chemical space accessible from the parent molecule. The use of greener media, such as deep eutectic solvents, has been explored for quaternization reactions, offering an alternative to traditional volatile organic solvents like acetone (B3395972) or acetonitrile. mdpi.comscilit.com
N-Oxide Formation: Oxidation of the diethylamino group leads to the corresponding N-oxide. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids. N-oxides are often more polar and water-soluble than their parent amines. In a biological context, N-oxidation is a common metabolic pathway, and synthesizing the N-oxide derivative can be useful for pharmacological studies, including the investigation of metabolites.
Salt Formation and Hydration in Synthetic Outcomes
For complex molecules intended for pharmaceutical use, the final form of the active pharmaceutical ingredient (API) is critical. iucr.orgsciencedaily.com The target acetamide, possessing a basic diethylamino group, is amenable to salt formation, most commonly as a hydrochloride salt to improve stability and solubility. ontosight.ai
The process of salt formation can significantly influence the crystalline structure of the compound. rsc.orgrsc.org Furthermore, the resulting crystalline lattice can incorporate water molecules, forming hydrates. iucr.orgsciencedaily.com The state of hydration is not a trivial aspect; it directly affects fundamental physical properties of the API, including its stability, solubility, and dissolution rate, which in turn impact its processability during formulation and its ultimate bioavailability in vivo. iucr.orgsciencedaily.com
Variable-hydrate APIs can form stable solid phases across a continuous range of nonstoichiometric water content. acs.org Changes in ambient humidity or processing conditions (such as wet granulation) can alter the hydration level, potentially leading to phase transformations that affect product quality. acs.org Therefore, a thorough characterization of the salt form and its hydration behavior is a crucial step in the synthetic and formulation development process. Techniques such as powder X-ray diffraction (PXRD) and solid-state NMR are vital for probing the structural effects of water within the crystal lattice. acs.org In some cases, water molecules can even play a role in stabilizing the crystal structure, particularly when there is an imbalance of hydrogen bond donors and acceptors in the API molecule. rsc.org
Green Chemistry Approaches in the Synthesis of Acetamide Derivatives
The synthesis of complex amides often involves multiple steps and can generate significant waste. scispace.com Green chemistry principles aim to mitigate this by promoting the use of less hazardous substances, alternative energy sources, and more efficient reaction conditions. ajgreenchem.comajrconline.org
Microwave-Assisted Synthesis
Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool in modern organic chemistry, offering substantial advantages over conventional heating methods. ajgreenchem.combenthamdirect.commostwiedzy.pl For the synthesis of acetamide derivatives, microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from several hours to mere minutes. researchgate.netiosrphr.orgmdpi.com This rapid, uniform heating is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid temperature increase. ajgreenchem.comrsc.org
The benefits of MAOS extend beyond speed; it frequently leads to higher product yields, improved purity, and can enable reactions to be performed under solvent-free conditions, further enhancing its environmental credentials. ajgreenchem.comresearchgate.net Numerous studies have demonstrated the successful application of microwave heating for the synthesis of various N-aryl acetamides and other complex amide structures. benthamdirect.comresearchgate.netiosrphr.orgwjpps.com
| Reaction | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Synthesis of N-Aryl-2-(3-oxo-1,4-benzothiazin-2-yl) acetamide | Conventional | 5-6 hours | Lower | researchgate.net |
| Synthesis of N-Aryl-2-(3-oxo-1,4-benzothiazin-2-yl) acetamide | Microwave | 5-10 minutes | 50-80% | researchgate.net |
| Synthesis of Quinoline-fused 1,4-benzodiazepines | Conventional | Not specified | 62-65% | rsc.org |
| Synthesis of Quinoline-fused 1,4-benzodiazepines | Microwave (150 W) | 5 minutes | 92-97% | rsc.org |
| Synthesis of N-phenyl acetamide derivatives of indolo[2,3-b]quinoxaline | Conventional | Drastic | Lower | iosrphr.org |
| Synthesis of N-phenyl acetamide derivatives of indolo[2,3-b]quinoxaline | Microwave | Drastically Reduced | Excellent | iosrphr.org |
Deep Eutectic Solvents (DES) as Catalytic Media
Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to traditional volatile organic solvents. mdpi.com These systems are typically formed by mixing a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride (ChCl), with a hydrogen bond donor (HBD), like urea (B33335), glycerol, or carboxylic acids. mdpi.commdpi.com The resulting liquid has a significantly lower melting point than its individual components. DESs are attractive due to their low volatility, thermal stability, biodegradability, and low cost. mdpi.commdpi.com
In the context of acetamide synthesis, DESs can function as both the reaction medium and catalyst. rsc.orgorgchemres.org For instance, choline chloride-based DESs have been successfully employed in various organic transformations, including amide bond formation. orgchemres.orgrsc.org Some DESs can even be "reactive," where one of the components participates directly in the reaction, streamlining the process. rsc.org The tunability of their physicochemical properties by changing the HBA and HBD components allows for the optimization of reaction conditions for specific transformations. mdpi.comresearchgate.net
| Hydrogen Bond Donor (HBD) | Molar Ratio (ChCl:HBD) | Application | Reference |
|---|---|---|---|
| Glycerol | 1:2 | Quaternization Reactions | mdpi.com |
| Oxalic Acid | 1:1 | Quaternization Reactions | mdpi.com |
| Levulinic Acid | 1:2 | Quaternization Reactions | mdpi.com |
| Urea | 1:2 | Aza-Michael Reactions, Amide Synthesis | orgchemres.org |
| Propylene Glycol | Not specified | Photocatalytic Amide Synthesis | researchgate.net |
Catalyst-Free and Solvent-Free Methodologies
The ideal green synthesis minimizes or eliminates the use of solvents and catalysts altogether. nsf.gov Several methodologies are being developed to achieve this goal for amide synthesis.
Mechanochemical Synthesis: This technique involves inducing chemical reactions by mechanical force, such as grinding or ball-milling, often in the absence of a bulk solvent (liquid-assisted grinding may use minimal solvent). rsc.orgnih.govacs.org Mechanochemistry has been successfully applied to the synthesis of amides from carboxylic acids and amines using coupling reagents, and in some cases, can facilitate reactions that are difficult in solution. rsc.orgacs.org It is an environmentally friendly approach that reduces waste and can lead to faster reaction rates and simplified product isolation. acs.orgorganic-chemistry.org
Thermal Solvent-Free Synthesis: Direct amidation by heating a mixture of a carboxylic acid and an amine without any solvent is another atom-efficient strategy. rsc.org While early methods required very high temperatures, recent developments have shown that a variety of amides can be formed by heating the reactants at temperatures between 140–180 °C. rsc.org This approach can be combined with mechanochemistry in a thermo-mechanochemical process for quantitative conversion to amides without the need for additives. rsc.org Another solvent-free approach involves reacting anilines with acetic anhydride, which can proceed rapidly without external heating or catalysts to form acetanilides. researchgate.netscielo.br Similarly, using boric acid as a catalyst with urea as the ammonia source allows for the solvent-free synthesis of amides via direct heating of a triturated mixture of reactants. scispace.comresearchgate.net
Elucidation of Molecular Structure Through Advanced Spectroscopic and Diffraction Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum would provide crucial information about the number of different types of protons, their electronic environment, and their connectivity. For the target molecule, distinct signals would be expected for the protons of the acetamide (B32628) group, the phenyl ring, and the pyrazolo[3,4-b]pyridine core.
Acetamide Group: A singlet corresponding to the methyl (CH₃) protons would likely appear in the upfield region, and a singlet for the amide (NH) proton would be observed, with its chemical shift being dependent on the solvent and concentration.
Phenyl Ring: The protons on the para-substituted phenyl ring would appear as two distinct doublets, characteristic of an AA'BB' spin system.
Pyrazolo[3,4-b]pyridine Core: The protons on the pyrazole (B372694) and pyridine (B92270) rings would show characteristic chemical shifts in the aromatic region. The NH proton of the pyrazole ring would typically appear as a broad singlet at a downfield chemical shift.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and provide information about their chemical environment.
Acetamide Group: Signals for the methyl carbon and the carbonyl carbon would be expected. The carbonyl carbon signal would appear significantly downfield.
Phenyl Ring: Four distinct signals would be anticipated for the six carbons of the para-substituted phenyl ring due to symmetry.
Pyrazolo[3,4-b]pyridine Core: The spectrum would show distinct signals for each of the unique carbon atoms in the bicyclic heterocyclic system.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would establish the correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the phenyl and pyrazolo[3,a-b]pyridine rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would identify which protons are directly attached to which carbon atoms by showing correlations between their respective signals.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Verification
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target compound, the FTIR spectrum would be expected to show characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (pyrazole and amide) | 3400-3200 |
| C-H stretch (aromatic and methyl) | 3100-2900 |
| C=O stretch (amide I) | ~1680 |
| N-H bend (amide II) | ~1550 |
| C=N and C=C stretch (aromatic rings) | 1600-1450 |
Interactive Data Table: Expected FTIR Absorption Bands Note: The values in this table are generalized and the actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, which serves as a powerful confirmation of the molecular formula of Acetamide, N-(4-(1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)- . The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing the successive loss of fragments like the acetyl group or cleavage of the rings, which would be consistent with the proposed structure.
Single Crystal X-ray Diffraction for Solid-State Structure and Conformational Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information about bond lengths, bond angles, and torsion angles, thereby defining the conformation of the molecule and its packing within the crystal lattice. Although a specific structure determination for the title compound is not available, analysis of related dibenzo[c,e]azepine and dibenzo[b,d]azepine structures allows for a reasoned prediction of its structural features. researchgate.netnih.govnih.gov
The N-acetyl-N-pyridinyl substituent introduces additional conformational flexibility. The rotation around the N-C(acetyl) and N-C(pyridinyl) bonds, as well as the C(azepine)-N bond, will be influenced by steric hindrance and electronic effects. It is anticipated that the molecule will adopt a conformation that minimizes steric clashes between the bulky dibenzoazepine and pyridine moieties. The relative orientation of the pyridine ring with respect to the dibenzoazepine core is a key conformational feature. In the absence of specific data, insights can be drawn from studies on similarly substituted amide systems. For example, in N-benzyl-N-(furan-2-ylmethyl)acetamide, a hindered cis-trans rotational equilibrium around the amide bond is observed in solution. scielo.br
Table 1: Predicted Torsion Angles of Interest
| Torsion Angle | Predicted Range (°) | Rationale |
| C(4a)-C(5)-N(6)-C(7) | 40 - 70 | Characteristic of a boat or twist-boat conformation in the dibenzoazepine ring system. researchgate.net |
| C(5)-N(6)-C(acetyl)-O | 0 or 180 (anti or syn) | Amide bond planarity, influenced by steric hindrance from adjacent groups. |
| C(5)-N(6)-C(pyridinyl)-N(pyridinyl) | Variable | Dependent on steric interactions between the pyridine ring and the dibenzoazepine scaffold. |
Note: The values in this table are predictive and based on the analysis of related structures. Actual values would need to be determined by experimental X-ray diffraction.
The way individual molecules of Acetamide, N-(6,7-dihydro-6-methyl-5H-dibenzo[c,e]azepin-5-yl)-N-(2-pyridinyl)- arrange themselves in the solid state is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the crystal's stability and physical properties. Based on the functional groups present in the molecule, several types of interactions are expected to play a significant role in the crystal packing.
The presence of aromatic rings (dibenzo and pyridine moieties) suggests that π-π stacking interactions will be a prominent feature. researchgate.net These can occur in either a face-to-face or an offset (face-to-sheath) arrangement. The centroid-to-centroid distances in such interactions typically fall in the range of 3.4 to 3.8 Å. researchgate.net
C-H···π interactions are also highly probable, where a C-H bond from one molecule interacts with the π-electron cloud of an aromatic ring of a neighboring molecule. researchgate.net These interactions are crucial in organizing molecules into more complex supramolecular assemblies.
In the crystal structures of related heterocyclic compounds, molecules are often linked into dimers, chains, or more complex three-dimensional networks through these non-covalent forces. mdpi.comiitkgp.ac.in For instance, in some triazolo-thiadiazole derivatives, molecules are linked by C-H···N interactions, and π-π stacking further stabilizes the packing. researchgate.net
Table 2: Potential Intermolecular Interactions and Their Significance
| Interaction Type | Potential Donor/Acceptor | Expected Role in Crystal Packing |
| π-π Stacking | Benzene rings, Pyridine ring | Formation of columnar or layered structures. researchgate.net |
| C-H···π | Aromatic C-H, Methyl C-H / Benzene or Pyridine rings | Directional interactions contributing to the overall supramolecular architecture. researchgate.net |
| C-H···O | Aromatic C-H, Methyl C-H / Carbonyl oxygen | Formation of chains or sheets, linking molecules. mdpi.com |
| C-H···N | Aromatic C-H, Methyl C-H / Pyridine nitrogen | Dimer formation or linking of molecules into extended networks. researchgate.netmdpi.com |
Note: The presence and specific geometry of these interactions are predictive and would require experimental verification through single-crystal X-ray diffraction.
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Acetamide (B32628) Moiety
The acetamide linkage, -NHC(=O)CH₂-, is a key functional group that partakes in a variety of chemical transformations. Its reactivity is primarily centered around the electrophilic nature of the carbonyl carbon and the nucleophilicity of the amide nitrogen, as well as the acidity of the N-H proton.
The hydrolytic stability of the acetamide bond is a critical factor in its persistence and biological activity. Hydrolysis, the cleavage of the amide bond by water, can be catalyzed by either acid or base.
Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule. The subsequent steps involve proton transfer and elimination of the amine, leading to the formation of a carboxylic acid and an ammonium (B1175870) salt.
Basic hydrolysis, on the other hand, is initiated by the attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion as the leaving group. The amide anion is subsequently protonated by the solvent.
The stability of the acetamide in this specific molecule is influenced by the electronic nature of the N-aryl substituent (the 2,3-dihydro-1,4-benzodioxin-6-yl group). Electron-donating groups on the aryl ring can increase the electron density on the amide nitrogen, potentially making the amide bond more resistant to hydrolysis. Conversely, electron-withdrawing groups would decrease this stability.
Table 1: General Conditions for Acetamide Hydrolysis
| Catalyst | Reagents | General Conditions | Products |
| Acid | H₂O, H⁺ (e.g., HCl, H₂SO₄) | Heat | Carboxylic acid, Ammonium salt |
| Base | H₂O, OH⁻ (e.g., NaOH, KOH) | Heat | Carboxylate salt, Amine |
The acetamide moiety can be converted into other functional groups through various synthetic methodologies. These transformations are crucial for the synthesis of analogs and for modifying the properties of the molecule.
One of the most common FGIs is the reduction of the amide to an amine. This can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via the formation of an aluminum-complexed intermediate which is then hydrolyzed to yield the corresponding ethylamine derivative.
Another important FGI is the conversion of the primary amide (if accessible via hydrolysis of the N-substituent) to a nitrile through dehydration. Reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) are commonly employed for this transformation.
Furthermore, the amide nitrogen, after deprotonation with a suitable base, can act as a nucleophile, allowing for N-alkylation or N-acylation reactions, leading to the formation of tertiary amides or imides, respectively.
Table 2: Representative Functional Group Interconversions of Amides
| Transformation | Reagent(s) | Product Functional Group |
| Reduction | LiAlH₄ | Amine |
| Dehydration (of primary amide) | P₂O₅, SOCl₂, or similar | Nitrile |
| N-Alkylation | Base (e.g., NaH), Alkyl halide | Tertiary Amide |
| Hofmann Rearrangement (of primary amide) | Br₂, NaOH | Primary Amine (with one less carbon) |
Reactivity of the Fused Pyridine (B92270) System
The 1,2,4-triazolo[4,3-b]pyridazine ring is an electron-deficient heterocyclic system. This electronic nature dictates its reactivity towards both electrophiles and nucleophiles. The presence of multiple nitrogen atoms significantly influences the electron density distribution within the rings.
Electrophilic aromatic substitution (SₑAr) reactions on pyridine and its fused analogs are generally challenging. The nitrogen atoms in the ring act as electron-withdrawing groups, deactivating the ring system towards electrophilic attack. Furthermore, the lone pair of electrons on the nitrogen atoms can be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring.
If an electrophilic substitution were to occur, it would be directed to specific positions based on the stability of the resulting cationic intermediate (Wheland intermediate). For the 1,2,4-triazolo[4,3-b]pyridazine system, computational studies and experimental evidence from related systems suggest that electrophilic attack is disfavored. Any potential substitution would likely require harsh reaction conditions and may lead to a mixture of products or reaction at the less deactivated benzodioxin ring.
In contrast to its inertness towards electrophiles, the electron-deficient nature of the triazolopyridazine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr). This is particularly true when a good leaving group is present on the ring. In the parent structure leading to the thioether linkage of the title compound, a halogen (typically chlorine) at the 6-position of the 1,2,4-triazolo[4,3-b]pyridazine is readily displaced by nucleophiles.
The mechanism of SₙAr involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the electron-withdrawing heterocyclic system, which stabilizes it. The subsequent departure of the leaving group restores the aromaticity of the ring.
In the synthesis of the title compound, the thioether linkage is formed through the nucleophilic substitution of a leaving group (e.g., chloride) on the 6-position of the 3-methyl-1,2,4-triazolo[4,3-b]pyridazine core by the thiol group of a precursor to the acetamide side chain.
Table 3: Examples of Nucleophilic Substitution on the 6-position of 1,2,4-Triazolo[4,3-b]pyridazine Derivatives
| Leaving Group | Nucleophile | Product | Reference |
| Cl | 4-Aminophenol | 4-((3-Methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)oxy)aniline | nih.gov |
| Cl | Hydrazine | 6-Hydrazinyl-3-methyl-1,2,4-triazolo[4,3-b]pyridazine | jst.go.jp |
| Cl | Various amines | 6-Amino-3-methyl-1,2,4-triazolo[4,3-b]pyridazine derivatives | nih.gov |
The fused triazolopyridazine system can undergo various transformations that involve the heterocyclic rings themselves. The synthesis of the 1,2,4-triazolo[4,3-b]pyridazine core often involves the cyclization of a substituted pyridazine precursor. For instance, the reaction of a 3-chloro-6-hydrazinopyridazine with an appropriate reagent can lead to the formation of the fused triazole ring .
Reactivity of the Diethylamino Substituent
The diethylamino substituent of the acetamide moiety is a key site for metabolic transformations, primarily through oxidative N-dealkylation. This process is a common metabolic pathway for many xenobiotics containing tertiary amine functionalities. In vivo, the N,N-diethylacetamide group can undergo sequential removal of its ethyl groups, a process catalyzed by cytochrome P450 (CYP450) enzymes in the liver. This metabolic conversion leads to the formation of N-ethylacetamide and subsequently acetamide, along with the release of acetaldehyde.
The primary routes of metabolism for compounds containing a diethylamino group are:
Oxidative N-deethylation: This is the principal metabolic pathway. One of the ethyl groups is hydroxylated at the alpha-carbon, forming an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield a secondary amine (N-ethylacetamide derivative) and acetaldehyde. This process can be repeated to remove the second ethyl group.
N-oxidation: Although less common for N,N-dialkylamino moieties compared to N-dealkylation, the nitrogen atom can be oxidized to form an N-oxide. This transformation is primarily mediated by flavin-containing monooxygenases (FMOs).
From a chemical perspective, the diethylamino group imparts basicity to the nitrogen atom, although the resonance with the adjacent carbonyl group of the acetamide reduces this basicity compared to a simple diethylamine. The amide bond itself is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the diethylamino group and the formation of diethylamine and the corresponding carboxylic acid. However, N,N-disubstituted amides are generally more resistant to hydrolysis than primary or secondary amides due to steric hindrance around the carbonyl carbon.
The reactivity of the diethylamino group can be summarized in the following table:
| Reaction Type | Reagents/Conditions | Products | Notes |
| Metabolic N-deethylation | Cytochrome P450 enzymes, NADPH, O₂ | N-monoethylacetamide derivative, Acetaldehyde | Primary metabolic pathway in vivo. nih.gov |
| Metabolic N-oxidation | Flavin-containing monooxygenases (FMOs) | N-oxide derivative | A less common metabolic pathway. nih.gov |
| Acid-catalyzed Hydrolysis | Strong acid (e.g., H₂SO₄), Heat | Diethylamine, Carboxylic acid derivative | Requires forcing conditions due to the stability of the amide bond. |
| Base-promoted Hydrolysis | Strong base (e.g., NaOH), Heat | Diethylamine, Carboxylate salt | Also requires harsh conditions. |
Reaction Mechanism Studies of Key Transformations
The key transformations involving the diethylamino substituent are metabolic N-dealkylation and chemical hydrolysis. Mechanistic studies have provided insights into these processes.
Mechanism of Cytochrome P450-Catalyzed N-Dealkylation:
The enzymatic N-dealkylation of the diethylamino group is a complex process involving the catalytic cycle of cytochrome P450. While the exact mechanism can vary depending on the specific CYP450 isoform and the substrate, a generally accepted pathway involves the following steps:
Substrate Binding: The acetamide derivative binds to the active site of the CYP450 enzyme.
Electron Transfer: The iron in the heme prosthetic group of the enzyme is reduced from Fe³⁺ to Fe²⁺ by accepting an electron from NADPH-cytochrome P450 reductase.
Oxygen Binding and Activation: Molecular oxygen binds to the ferrous (Fe²⁺) heme. A second electron transfer and protonation steps lead to the formation of a highly reactive iron(IV)-oxo species (ferryl-oxo).
Hydrogen Atom Abstraction: The ferryl-oxo intermediate abstracts a hydrogen atom from the carbon alpha to the nitrogen atom of one of the ethyl groups, forming a transient carbon-centered radical and an iron(IV)-hydroxo species.
Hydroxyl Radical Rebound: The hydroxyl radical rapidly rebounds from the iron to the carbon radical, forming a carbinolamine intermediate.
Decomposition: The carbinolamine is unstable and non-enzymatically collapses, breaking the C-N bond to release the N-deethylated product and acetaldehyde.
An alternative proposed mechanism involves a single electron transfer (SET) from the nitrogen atom to the activated heme, forming a nitrogen radical cation, followed by deprotonation of the alpha-carbon and subsequent steps. The predominant mechanism may depend on the specific substrate and enzyme isoform. nih.govrsc.orgresearchgate.netwashington.edu
Mechanism of Acid-Catalyzed Hydrolysis:
The hydrolysis of the N,N-diethylacetamide moiety under acidic conditions proceeds through a nucleophilic acyl substitution mechanism:
Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the diethylamino group, making it a better leaving group (diethylamine).
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated diethylamine as the leaving group.
Deprotonation: The protonated carbonyl group is deprotonated to regenerate the carboxylic acid product and the acid catalyst. pearson.com
Derivatization Strategies for Structure-Activity Relationship Studies
To investigate the structure-activity relationships (SAR) of acetamide derivatives, various derivatization strategies can be employed. These strategies aim to systematically modify different parts of the molecule to understand how these changes affect its biological activity. For a compound like "Acetamide, N-(4-(1-cyano-2-(diethylamino)-2-oxoethyl)phenyl)-2-(4-(4-ethylpiperazin-1-yl)phenyl)-", derivatization can be focused on several key regions, including the diethylamino group.
Modification of the Diethylamino Substituent:
The size, lipophilicity, and hydrogen bonding capacity of the N,N-dialkyl group on the acetamide can be systematically varied to probe the requirements of the biological target's binding pocket.
| R¹ | R² | Rationale for Modification |
| Ethyl | Ethyl | Parent compound |
| Methyl | Methyl | Decrease steric bulk and lipophilicity. |
| n-Propyl | n-Propyl | Increase steric bulk and lipophilicity. |
| Isopropyl | Isopropyl | Introduce branching to explore steric tolerance. |
| Cyclopropyl | Cyclopropyl | Introduce conformational rigidity. |
| H | Ethyl | Investigate the effect of a secondary amide and potential for hydrogen bond donation. |
| H | H | Evaluate the necessity of the N-alkyl groups. |
| -(CH₂)₄- | Form a pyrrolidine ring to introduce conformational constraint. | |
| -(CH₂)₅- | Form a piperidine ring to explore a different ring size. | |
| -(CH₂)₂O(CH₂)₂- | Form a morpholine ring to introduce a polar heteroatom and increase hydrophilicity. |
These modifications can provide valuable information on the steric and electronic requirements of the binding site. For instance, replacing the diethylamino group with smaller (dimethylamino) or larger (dipropylamino) groups can reveal the size constraints of the pocket. nih.gov Incorporating cyclic structures like pyrrolidine or piperidine can restrict the conformational flexibility of the side chain, which may lead to an increase in binding affinity if a specific conformation is preferred by the receptor. The introduction of a secondary amide (N-ethyl) allows for the possibility of hydrogen bond donation, which could be a critical interaction with the target.
Other Derivatization Strategies:
Beyond the diethylamino group, other parts of the molecule can be modified to build a comprehensive SAR profile:
Phenyl Ring Substituents: The electronic properties and substitution pattern on the phenyl ring attached to the acetamide can be varied. Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can influence the molecule's electronic distribution and binding interactions. tbzmed.ac.irnih.govnih.gov
Linker Modification: The length and nature of the linker between the two phenyl rings can be altered.
Piperazine Moiety Modification: The ethyl group on the piperazine ring can be replaced with other alkyl groups or functional groups to explore the SAR of this region.
By systematically synthesizing and evaluating these derivatives, a detailed understanding of the key structural features required for biological activity can be developed, guiding the design of more potent and selective compounds. rsc.orgresearchgate.netresearchgate.net
Based on a comprehensive review of the available scientific literature, it is not possible to provide a detailed article on the specific chemical compound "Acetamide, 2-amino-N-(6-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridin-5-yl)-" that adheres to the requested outline. The search for published theoretical and computational chemistry studies, including Density Functional Theory (DFT) calculations and molecular docking simulations, for this exact molecule did not yield specific results.
The available research literature focuses on other, structurally related acetamide and pyrazole (B372694) derivatives. While these studies employ the requested computational methods—such as HOMO-LUMO analysis, electrostatic potential surface mapping, and ligand-target interaction modeling—the findings are specific to the molecules investigated in those particular studies. Extrapolating this data to "Acetamide, 2-amino-N-(6-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridin-5-yl)-" would be scientifically inaccurate and speculative.
Therefore, to maintain strict scientific accuracy and adhere to the provided instructions, the article cannot be generated as the specific data required for each section of the outline is not present in the public domain or accessible scientific databases.
Theoretical and Computational Chemistry Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net While no specific QSAR models for Acetamide (B32628), N-(2-amino-4-chloro-5-methylphenyl)-N-methyl-2-(1,3,4,5-tetrahydro-1,3-dioxo-2H-isoindol-2-yl)- have been published, the development of such a model would be a crucial step in understanding its therapeutic potential and in designing more potent analogues.
The process begins with a dataset of structurally related molecules with experimentally determined biological activities (e.g., IC50 values). nih.gov For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties. mdpi.comnih.gov
Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.netnih.gov The goal is to create a predictive model that can estimate the activity of new, unsynthesized compounds based solely on their structure. nih.gov
A typical QSAR study for a series of compounds related to the title molecule would involve the following steps:
Data Set Preparation: A series of analogues would be synthesized and tested for a specific biological endpoint.
Descriptor Calculation: A wide range of 2D and 3D descriptors, including topological, electronic, and steric parameters, would be calculated.
Model Development: A statistically significant equation would be derived, linking a selection of these descriptors to the observed activity.
Model Validation: The model's predictive power would be rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net
The resulting QSAR model could reveal key structural features essential for activity. For instance, a model might indicate that increased lipophilicity in one part of the molecule and limited size in another part are beneficial for the desired biological effect. nih.gov
Table 1: Example of a Data Table for a QSAR Study
This table illustrates the type of data that would be generated in a QSAR analysis for a series of compounds analogous to the title compound. The values are hypothetical.
| Compound ID | Structure Variation | LogP (Lipophilicity) | Molecular Weight | Polar Surface Area (PSA) | Experimental IC50 (µM) | Predicted IC50 (µM) |
| Compound A | R = -H | 3.5 | 450.9 | 75.3 | 10.2 | 10.5 |
| Compound B | R = -F | 3.6 | 468.9 | 75.3 | 8.1 | 8.3 |
| Compound C | R = -OCH3 | 3.4 | 481.0 | 84.5 | 15.7 | 15.2 |
| Compound D | R = -CN | 3.1 | 476.0 | 99.1 | 25.4 | 24.9 |
Molecular Dynamics Simulations for Conformational Flexibility and Stability
While specific molecular dynamics (MD) simulation studies for Acetamide, N-(2-amino-4-chloro-5-methylphenyl)-N-methyl-2-(1,3,4,5-tetrahydro-1,3-dioxo-2H-isoindol-2-yl)- are not available in the literature, this technique is a powerful tool for understanding the dynamic nature of a molecule. MD simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and the stability of different molecular states. nih.govresearchgate.net
In a typical MD simulation, the molecule of interest is placed in a simulated environment, often a box of water molecules, to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to predict how the atoms will move over a short time step. By repeating this process millions of times, a trajectory of the molecule's dynamic behavior is generated.
For the title compound, MD simulations could be used to:
Explore Conformational Space: Identify the most stable, low-energy conformations of the molecule in solution. This is crucial as the molecule's 3D shape dictates how it can interact with its biological target. nih.gov
Assess Structural Stability: Analyze the stability of the compound's structure, including the planarity of its rings and the flexibility of its linker regions. Root Mean Square Deviation (RMSD) analysis of the simulation trajectory can indicate whether the molecule maintains a stable conformation or undergoes significant structural changes. researchgate.net
Analyze Intramolecular Interactions: Investigate non-covalent interactions within the molecule, such as hydrogen bonds, that stabilize particular conformations. nih.gov
These simulations are computationally intensive but provide a level of detail about molecular behavior that is often inaccessible through experimental methods alone.
Table 2: Illustrative Output from a Molecular Dynamics Simulation Analysis
This table shows hypothetical data that could be derived from an MD simulation to assess the stability and flexibility of the title compound.
| Simulation Metric | Value | Interpretation |
| Average RMSD (backbone) | 1.2 Å | Indicates good conformational stability over the simulation time. |
| Average Radius of Gyration | 5.8 Å | Provides a measure of the molecule's compactness. |
| Dominant Conformer Cluster | 75% | Suggests the molecule predominantly adopts a single, stable conformation. |
| Key Intramolecular H-Bonds | N-H···O=C | Highlights specific interactions that stabilize the preferred conformation. |
Predictive Computational Models for ADMET Properties (Non-clinical aspects relevant to research lead selection)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles early in the process. nih.govresearchgate.netresearchgate.net Although specific ADMET predictions for Acetamide, N-(2-amino-4-chloro-5-methylphenyl)-N-methyl-2-(1,3,4,5-tetrahydro-1,3-dioxo-2H-isoindol-2-yl)- have not been published, various computational models can be used to estimate these properties.
These predictive models are often built using large datasets of experimental results for diverse compounds and employ QSAR-like methodologies or machine learning algorithms to correlate structural features with ADMET outcomes. nih.govuniroma1.it
Brain Penetration Prediction
The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system. Computational models predict BBB penetration based on several molecular descriptors. Key factors influencing BBB penetration include lipophilicity (logP), molecular size, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.gov
A predictive model would classify the title compound based on these properties. For example, compounds with high lipophilicity, low molecular weight, and low PSA generally exhibit better BBB penetration. nih.gov The model would provide a quantitative prediction, such as the logBB value (logarithm of the brain/plasma concentration ratio), or a qualitative classification (e.g., CNS positive/negative).
Solubility Prediction
Aqueous solubility is a fundamental property that affects a drug's absorption and formulation. Poor solubility is a common reason for the failure of drug candidates. Computational models predict solubility (often as logS, the logarithm of the molar solubility) by analyzing a molecule's structural features. nih.gov
Factors that are typically correlated with lower aqueous solubility include high lipophilicity (high logP), high molecular weight, and a crystalline structure with strong intermolecular interactions. The presence of polar functional groups that can form hydrogen bonds with water generally increases solubility. A computational model would analyze the structure of Acetamide, N-(2-amino-4-chloro-5-methylphenyl)-N-methyl-2-(1,3,4,5-tetrahydro-1,3-dioxo-2H-isoindol-2-yl)- to estimate its intrinsic solubility.
Table 3: Hypothetical In Silico ADMET Profile
This table presents an example of a predictive ADMET profile for the title compound. These values are for illustrative purposes only and are not based on experimental data.
| ADMET Property | Predicted Value | Acceptable Range for CNS Drugs |
| Aqueous Solubility (logS) | -4.5 | > -4.0 |
| BBB Penetration (logBB) | 0.1 | > 0 |
| Caco-2 Permeability (nm/s) | 25 x 10⁻⁶ | > 20 x 10⁻⁶ |
| Human Intestinal Absorption | 95% | > 80% |
| P-gp Substrate | No | No |
Compound Name
| Name |
| Acetamide, N-(2-amino-4-chloro-5-methylphenyl)-N-methyl-2-(1,3,4,5-tetrahydro-1,3-dioxo-2H-isoindol-2-yl)- |
Pre Clinical Biological Interactions and Mechanistic Insights
Molecular Target Identification and Validation (In vitro/In silico)
Direct molecular target identification and validation studies for Acetamide (B32628), 2-(3-chlorophenyl)-N-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)- have not been reported in the available scientific literature. However, the core scaffolds, imidazo[4,5-b]pyridine and N-phenylacetamide, are present in numerous biologically active molecules, suggesting potential interactions with various enzymes and receptors.
Enzyme Inhibition and Activation Mechanisms
While no specific enzyme inhibition or activation data exists for the title compound, derivatives of the imidazo[4,5-b]pyridine scaffold have been investigated as inhibitors of various kinases. nih.gov The structural similarity to purines allows these compounds to potentially interact with the ATP-binding sites of kinases, leading to inhibition of their catalytic activity. For instance, certain imidazo[4,5-b]pyridine derivatives have been explored as kinase inhibitors in the context of cancer research. nih.gov
Computational docking studies on structurally similar acetamide derivatives have suggested potential inhibitory activity against enzymes such as α-glucosidase. evitachem.com The mechanism of such inhibition often involves the formation of hydrogen bonds and hydrophobic interactions within the enzyme's active site.
Receptor Binding and Modulation (e.g., GPCRs, Ion Channels)
Specific receptor binding and modulation data for Acetamide, 2-(3-chlorophenyl)-N-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)- is not available. However, the imidazo[4,5-b]pyridine core is a key feature in compounds targeting a range of receptors. For example, derivatives have been synthesized and evaluated for their activity on cannabinoid receptors (CBRs). mdpi.com The binding affinity and modulatory effects (agonist, antagonist, or inverse agonist) are highly dependent on the substituents on the core structure.
Structure-Activity Relationship (SAR) Investigations at the Molecular Level
Specific structure-activity relationship (SAR) studies for Acetamide, 2-(3-chlorophenyl)-N-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)- are not documented. The insights below are inferred from SAR studies of related compound series.
Impact of Substituent Effects on Biological Activity
In various series of biologically active acetamide and imidazopyridine derivatives, the nature and position of substituents on the phenyl rings significantly influence activity. For instance, in a series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, the presence of a chlorophenyl group was found to be a key feature for their cytotoxic activity against cancer cell lines. nih.gov The electronic and steric properties of the substituent can affect target binding affinity and pharmacokinetic properties.
The position of the chloro substituent on the phenyl ring is also critical. In many kinase inhibitors, the specific placement of a halogen atom can lead to crucial interactions with the protein's active site, enhancing potency and selectivity.
Conformational Analysis and its Influence on Target Interaction
The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. The acetamide linker in the title compound provides a degree of rotational freedom, allowing the molecule to adopt various conformations. The planarity of the imidazo[4,5-b]pyridine core and the orientation of the 2-(3-chlorophenyl) group relative to it will be critical determinants of its binding mode to a target protein. Computational studies on related heterocyclic compounds have been used to predict low-energy conformations and their potential interactions within a binding pocket. researchgate.net
Cellular Pathway Modulation Studies (In vitro)
There are no published in vitro studies detailing the modulation of cellular pathways by Acetamide, 2-(3-chlorophenyl)-N-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-. However, based on the activities of related compounds, it could be hypothesized that this molecule might interfere with signaling pathways implicated in cell proliferation, survival, and inflammation. For example, compounds with similar core structures have been shown to induce apoptosis in cancer cells and modulate inflammatory pathways. uni.lu Further research, such as gene expression profiling and pathway analysis, would be necessary to elucidate the specific cellular effects of the title compound.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the preclinical development, optimization, or the antimicrobial, antifungal, antioxidant, and anti-inflammatory activities of the exact compound "Acetamide, N-(4-(1H-indol-3-yl)-1,3-thiazol-2-yl)-2-(4-(thieno[3,2-b]pyridin-5-yl)piperazin-1-yl)-".
While research exists on individual fragments of this molecule—such as indole-acetamides, indolyl-thiazoles, thienopyridines, and piperazine derivatives—which have been investigated for various biological activities, the unique combination of these moieties into the specified single compound is not described in the retrieved scientific literature. Consequently, data on its lead compound development, optimization strategies, and its role in the emerging research areas you have outlined are not available.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for this particular compound.
Advanced Applications in Organic Synthesis and Material Science
Utilization as a Synthetic Intermediate for Complex Molecules
While no specific syntheses using this compound as an intermediate are documented, its structure suggests potential utility in the synthesis of more complex molecules. The secondary hydroxyl group could be a site for further functionalization, such as oxidation to a ketone or esterification. The acetamide (B32628) group could potentially be hydrolyzed to a secondary amine, which could then undergo various reactions like N-alkylation or arylation. The aromatic rings of the benzodioxin and phenyl groups could be susceptible to electrophilic substitution, although the existing substituents would direct the position of new groups.
Ligand Design in Catalysis and Coordination Chemistry
The presence of multiple heteroatoms (nitrogen and oxygen) in the morpholine, ether, hydroxyl, and amide groups suggests that this molecule could act as a multidentate ligand for various metal ions. The specific coordination mode would depend on the metal ion's size, charge, and electronic properties, as well as the conformational flexibility of the ligand. In principle, it could coordinate to a metal center through the morpholine nitrogen, the ether oxygens, the hydroxyl oxygen, and/or the amide oxygen. Such metal complexes could have potential applications in catalysis, for example, in asymmetric synthesis if the ligand is chiral.
Supramolecular Assembly and Crystal Engineering
The field of crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. This molecule possesses several functional groups capable of participating in such interactions.
The hydroxyl group is a strong hydrogen bond donor, and the amide oxygen is a strong hydrogen bond acceptor. The morpholine and ether oxygens can also act as hydrogen bond acceptors. These groups could lead to the formation of extensive one-, two-, or three-dimensional hydrogen-bonding networks in the solid state. The specific network formed would depend on the packing of the molecules in the crystal lattice.
The molecule contains two aromatic rings (the benzodioxin system and the phenyl ring) which can participate in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent aromatic rings align, are important for stabilizing crystal structures. Additionally, the various C-H bonds in the molecule can act as weak hydrogen bond donors to the π systems of the aromatic rings (C-H...π interactions), further influencing the molecular packing.
Potential in Functional Materials Research
The potential for this compound in functional materials research is speculative. The presence of aromatic groups suggests it might have interesting optical properties, such as fluorescence, although this would need to be experimentally verified. If the molecule can be induced to self-assemble into ordered structures, for example, through the hydrogen bonding and π-π stacking interactions mentioned above, it could potentially form liquid crystals or gels with specific functional properties.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of 1H-pyrazolo[3,4-b]pyridines has traditionally been approached by constructing the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or vice versa. mdpi.comnih.gov While effective, classic methods often require harsh conditions or multiple steps. Future research is focused on developing more efficient, sustainable, and versatile synthetic strategies.
Emerging trends include:
One-Pot and Domino Reactions: New strategies are being developed to synthesize these scaffolds in a single step from simple starting materials. For instance, an effective one-pot method involves reacting 5-aminopyrazoles with azlactones under solvent-free conditions, followed by the elimination of a benzamide (B126) molecule in a superbasic medium. nih.gov This approach simplifies the procedure and reduces waste.
Novel Catalytic Systems: Researchers are exploring advanced catalysts to improve yields and reaction conditions. One such development is the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a highly active, low-cost, and non-toxic solid catalyst for synthesizing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds at room temperature. rsc.org
Cascade Reactions: A novel approach involves a sequential opening/closing cascade reaction starting from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. rsc.org This method provides an effective strategy for building the pyrazolo[3,4-b]pyridine framework under mild conditions. rsc.org
Green Chemistry Approaches: There is a growing emphasis on environmentally friendly synthesis. This includes solvent-free reactions and the use of greener catalysts, which are both economically and ecologically advantageous. nih.gov
These advancements aim to make the synthesis of complex pyrazolo[3,4-b]pyridine derivatives more straightforward, cost-effective, and environmentally benign, facilitating broader exploration in drug discovery.
Exploration of Under-investigated Reactivity Patterns
While foundational reactions like the Gould-Jacobs reaction and condensations with 1,3-dicarbonyl compounds are well-established for this scaffold, there remains significant potential in exploring less common reactivity patterns. mdpi.comnih.gov Future investigations will likely delve into more complex transformations to generate novel structural diversity.
Key areas for exploration include:
Domino and Cascade Mechanisms: The mechanisms involved in one-pot syntheses, such as the reaction of enamines with azlactones or the sequential opening/closing of pyranopyrazoles, represent complex reactivity patterns that are not yet fully exploited. nih.govrsc.org A deeper understanding of these cascade reactions could allow for the programmed synthesis of highly functionalized derivatives.
Regioselectivity Control: In reactions involving nonsymmetrical starting materials, the formation of multiple regioisomers can be a significant challenge. mdpi.comnih.gov Future work will focus on developing methods that offer high regioselectivity, for example, by manipulating the electronic properties of reactants to direct the reaction pathway, as has been explored with fluorinated dicarbonyl compounds. mdpi.com
Post-synthesis Functionalization: Beyond building the core scaffold, there is an opportunity to explore novel reactions for modifying the pyrazolo[3,4-b]pyridine ring system. Investigating under-utilized C-H activation, cross-coupling, or cycloaddition reactions could provide direct access to derivatives that are difficult to obtain through traditional linear synthesis.
By pushing the boundaries of known chemical transformations, researchers can create libraries of compounds with unique substitutions and three-dimensional shapes, which are crucial for probing new biological interactions.
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new derivatives of Acetamide (B32628), N-(4-(1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)-. These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and accelerate the entire drug discovery pipeline. nih.govpremierscience.commdpi.com
Specific applications include:
Structure-Based and Computer-Aided Drug Design (CADD): As demonstrated in the development of pyrazolo[3,4-b]pyridine-based TRK inhibitors, CADD is already being used to design novel compounds. nih.govrsc.org Techniques like scaffold hopping and molecular docking allow researchers to rationally design molecules with desired binding properties. nih.govnih.gov
Pharmacophore Mapping and Predictive Modeling: AI can generate 3D pharmacophore models that identify the essential structural features required for biological activity against a specific target. nih.gov ML algorithms can then be trained on existing structure-activity relationship (SAR) data to predict the potency of new, untested compounds, prioritizing the synthesis of the most promising candidates. researchgate.netbpasjournals.com
ADMET Prediction: A significant challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. AI and ML models can predict these properties in silico, reducing the failure rate of compounds in later stages of development. nih.govresearchgate.net
By leveraging these advanced computational methods, researchers can navigate the vast chemical space more efficiently, reducing the time and cost associated with identifying new therapeutic agents. nih.govresearchgate.net
Expanding the Scope of Biological Target Landscape for this Class of Compounds
The pyrazolo[3,4-b]pyridine core is well-known for its utility in developing kinase inhibitors, with derivatives showing potent activity against targets like Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and Serum and glucocorticoid-regulated kinase 1 (SGK1). nih.govnih.govresearchgate.net However, the structural versatility of this scaffold suggests its potential to interact with a much broader range of biological targets.
Future research will focus on:
Systematic Target Screening: Beyond kinases, this compound class should be systematically screened against other important target families. The diverse biological activities already reported—including antileukemic, anti-inflammatory, antiviral, and anti-Alzheimer properties—support the rationale for broader investigation. researchgate.net
Exploring Non-Enzymatic Targets: Research has shown that certain pyrazolo[3,4-b]pyridine derivatives exhibit high and selective binding to β-amyloid plaques, which are implicated in Alzheimer's disease. mdpi.com This highlights the potential of these compounds to interact with protein aggregates and other non-enzymatic targets.
Repurposing and Polypharmacology: As new screening data becomes available, there may be opportunities to repurpose existing derivatives for new indications. Furthermore, designing compounds that intentionally modulate multiple targets (polypharmacology) could be a valuable strategy for treating complex diseases like cancer. mdpi.com
Expanding the target landscape is crucial for unlocking new therapeutic applications for this versatile chemical scaffold.
Design of Next-Generation Derivatives with Tailored Molecular Interactions
The ultimate goal of future research is to design next-generation derivatives with optimized potency, selectivity, and pharmacokinetic profiles. This involves a rational, iterative process of design, synthesis, and testing, informed by a deep understanding of the molecular interactions between the compound and its biological target.
Key strategies for designing these advanced derivatives include:
Overcoming Drug Resistance: In oncology, resistance to targeted therapies is a major challenge. Next-generation inhibitors are being designed specifically to be active against mutant forms of kinases that are resistant to first-generation drugs, as seen in the development of new TRK inhibitors. nih.govnih.gov
Structure-Based Design for Selectivity: By using high-resolution structural data of the target protein, medicinal chemists can make precise modifications to the pyrazolo[3,4-b]pyridine scaffold. The goal is to enhance interactions with the intended target while avoiding interactions with off-target proteins, thereby improving the compound's selectivity and reducing potential side effects. ijper.org
Fine-Tuning Physicochemical Properties: Modifications to the core structure can be used to optimize properties such as solubility, plasma stability, and cell permeability. For example, research on TRK inhibitors showed that specific derivatives possessed good plasma stability and low inhibitory activity against cytochrome P450 isoforms, making them more viable as drug candidates. nih.govrsc.org
This tailored approach, combining synthetic chemistry with structural biology and computational modeling, will enable the development of highly effective and specific therapeutic agents based on the Acetamide, N-(4-(1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)- framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
